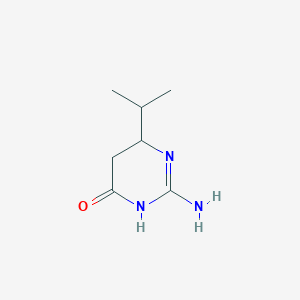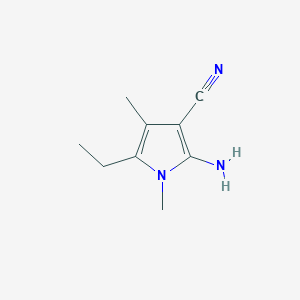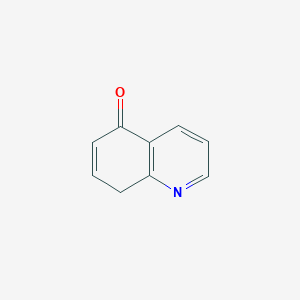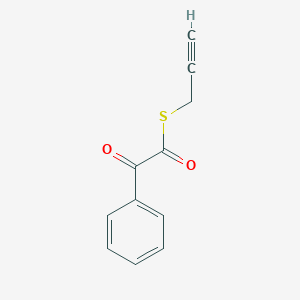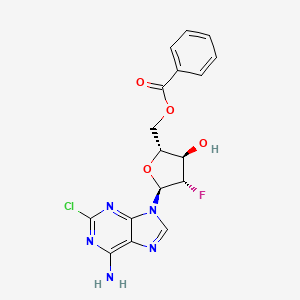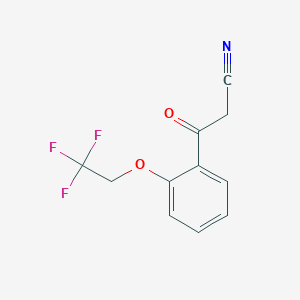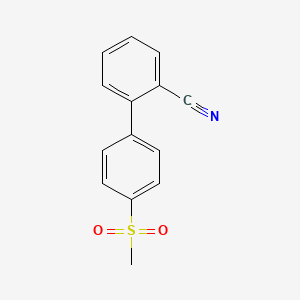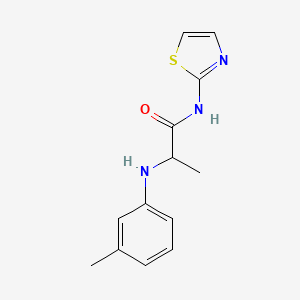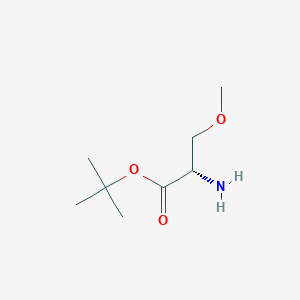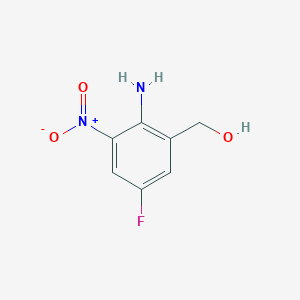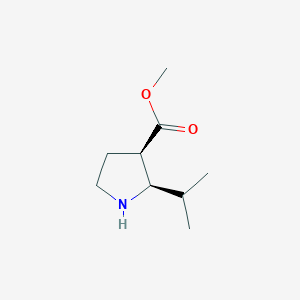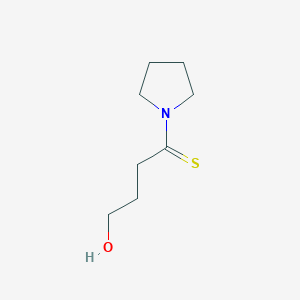![molecular formula C9H11BrN2 B12863315 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound that features a bromine atom attached to a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine typically involves multi-step reactions. One common method includes the chlorination of a precursor compound followed by bromination using hydrobromic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature a fused ring system and have been studied for their synthetic and biological properties.
Uniqueness
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is unique due to the presence of the bromine atom, which can be readily substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7-3-1-2-4-11-9(7)12-6-8/h5-6H,1-4H2,(H,11,12) |
InChI Key |
DLBALAHQAKARTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


